molecular formula C11H14S B15173101 1-[2-(Ethylsulfanyl)ethenyl]-3-methylbenzene CAS No. 918340-92-8

1-[2-(Ethylsulfanyl)ethenyl]-3-methylbenzene

Katalognummer: B15173101
CAS-Nummer: 918340-92-8
Molekulargewicht: 178.30 g/mol
InChI-Schlüssel: SEMAXRICLWKXPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(Ethylsulfanyl)ethenyl]-3-methylbenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with an ethylsulfanyl group and a vinyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Ethylsulfanyl)ethenyl]-3-methylbenzene can be achieved through several methods. One common approach involves the reaction of 3-methylbenzene with ethylsulfanylacetylene under specific conditions to introduce the ethylsulfanyl and vinyl groups onto the benzene ring. The reaction typically requires a catalyst, such as palladium, and is carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

1-[2-(Ethylsulfanyl)ethenyl]-3-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group, altering the compound’s properties.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine, chlorine, and sulfuric acid are employed for electrophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Various substituted benzene derivatives, depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

1-[2-(Ethylsulfanyl)ethenyl]-3-methylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-[2-(Ethylsulfanyl)ethenyl]-3-methylbenzene involves its interaction with specific molecular targets. The ethylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The vinyl group provides additional sites for chemical modification, allowing for the creation of derivatives with tailored properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-[2-(Methylsulfanyl)ethenyl]-3-methylbenzene: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    1-[2-(Ethylsulfanyl)ethenyl]benzene: Lacks the methyl group on the benzene ring.

    1-[2-(Ethylsulfanyl)ethenyl]-4-methylbenzene: The methyl group is positioned differently on the benzene ring.

Uniqueness

1-[2-(Ethylsulfanyl)ethenyl]-3-methylbenzene is unique due to the specific positioning of the ethylsulfanyl and vinyl groups on the benzene ring. This arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

918340-92-8

Molekularformel

C11H14S

Molekulargewicht

178.30 g/mol

IUPAC-Name

1-(2-ethylsulfanylethenyl)-3-methylbenzene

InChI

InChI=1S/C11H14S/c1-3-12-8-7-11-6-4-5-10(2)9-11/h4-9H,3H2,1-2H3

InChI-Schlüssel

SEMAXRICLWKXPT-UHFFFAOYSA-N

Kanonische SMILES

CCSC=CC1=CC=CC(=C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.